tert-Butyl 12-amino-4,7,10-trioxadodecanoate
Overview
Description
tert-Butyl 12-amino-4,7,10-trioxadodecanoate is a chemical compound with the molecular formula C11H23NO4. It is a colorless to light yellow clear liquid, commonly used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its role as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate typically involves the reaction of tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate with 2-aminoethanol under appropriate reaction conditions. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through techniques like solvent distillation, crystallization, and filtration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 12-amino-4,7,10-trioxadodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with conditions such as room temperature and the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide are used .
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acid and alcohol .
Scientific Research Applications
tert-Butyl 12-amino-4,7,10-trioxadodecanoate has several scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs and ADCs, facilitating the targeted degradation of proteins and the delivery of cytotoxic drugs to cancer cells.
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Investigated for its potential in targeted cancer therapies and drug delivery systems.
Industry: Utilized in the production of advanced materials, such as nanomaterials and polymers, due to its ability to modify surface properties and enhance material stability
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate involves its role as a linker in PROTACs and ADCs. In PROTACs, the compound facilitates the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. In ADCs, it links the antibody to the cytotoxic drug, allowing for targeted delivery and release of the drug within cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- Tert-butyl 3-(2-cyanoethoxy)propanoate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness
tert-Butyl 12-amino-4,7,10-trioxadodecanoate is unique due to its specific structure, which allows it to act as an effective linker in both PROTACs and ADCs. Its ability to undergo various chemical reactions and its versatility in different scientific applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFSAZJIJBTKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584975 | |
Record name | tert-Butyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252881-74-6 | |
Record name | tert-Butyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 12-amino-4,7,10-trioxadodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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